molecular formula C27H18N2OS B2875660 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol CAS No. 441287-99-6

4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol

Cat. No.: B2875660
CAS No.: 441287-99-6
M. Wt: 418.51
InChI Key: YSCADDCFEMGGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic thia-system (8-thiatricyclo[7.4.0.0^{2,7}]trideca-hexaene) linked to a 1H-imidazole core substituted with a phenyl group at position 5 and a phenolic moiety at position 2. The thiatricyclo system introduces significant ring strain and electronic effects due to sulfur incorporation, which may influence reactivity and binding interactions compared to analogous carbocyclic systems. While direct synthesis data for this compound are absent in the provided evidence, analogous imidazole derivatives synthesized via Suzuki-Miyaura cross-coupling (e.g., compounds 14 and 15 in ) suggest that palladium-catalyzed coupling strategies could be applicable for its preparation .

Properties

IUPAC Name

4-(4-dibenzothiophen-2-yl-5-phenyl-1H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2OS/c30-20-13-10-18(11-14-20)27-28-25(17-6-2-1-3-7-17)26(29-27)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-16,30H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCADDCFEMGGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC5=C(C=C4)SC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of a dibenzothiophene derivative with an imidazole precursor under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, imidazoline derivatives from reduction, and various substituted aromatic compounds from electrophilic aromatic substitution .

Scientific Research Applications

4-(4-Dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/R-Groups Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data
Target Compound: 4-(5-phenyl-4-{8-thiatricyclo[...]-4-yl}-1H-imidazol-2-yl)phenol Thiatricyclo + imidazole 5-phenyl, 2-phenol Not reported Estimated >450 Not available
2-(4-Biphenyl)-4-(4-ethylphenyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole (14 ) [] Imidazole 4-ethylphenyl, biphenyl, SEM-protected N1 88–93 430 MS: m/z 430 (M⁺)
2-(4-Biphenyl)-4-(4-ethylphenyl)-1H-imidazole (15 ) [] Imidazole 4-ethylphenyl, biphenyl 135–141 454 MS: m/z 454 (M⁺)
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f ) [] Imidazolone 4-bromophenyl, methylthio, benzylidene 218–220 ~390 (calculated) ¹H NMR: δ 2.32 (s, CH₃)
4-(10-thia-3,5,6,8-tetrazatetracyclo[...]hexadeca-pentaen-4-yl)phenol [] Tetrazatetracyclo + phenol Thia-tetrazatetracyclic system, phenol Not reported Not reported Not available

Key Observations:

Core Heterocycles : The target compound’s thiatricyclo system distinguishes it from simpler imidazole derivatives (e.g., 14 , 15 ) and imidazolones (7f ). ’s tetrazatetracyclo analogue shares polycyclic complexity but replaces sulfur with additional nitrogen atoms, likely altering electronic properties and solubility .

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence. Computational modeling or synthesis studies are needed to fill these gaps.

Structural Complexity : The thiatricyclo system’s strain and stereoelectronic effects warrant further investigation to compare stability/reactivity with ’s tetrazatetracyclo system .

Diverse Applications: While imidazole derivatives are widely explored in drug discovery (–4), the target compound’s unique structure may offer novel applications in catalysis or materials science.

Biological Activity

The compound 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol represents a novel class of heterocyclic compounds with potential biological activities, particularly in the area of cancer treatment. This article reviews the biological activity of this compound based on various studies and provides a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular structure of the compound is complex, featuring a thiatricyclo core and an imidazole moiety, which contribute to its biological activity. The compound's IUPAC name and molecular formula are essential for identifying its properties and potential interactions in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of imidazole and thiatriene compounds. The specific compound has shown promising results in inhibiting the proliferation of several cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective growth inhibition. Cell viability assays revealed that treatment with varying concentrations resulted in reduced cell survival rates without inducing apoptosis, suggesting a necrotic mode of cell death .
Cell Line IC50 (µM) Mechanism of Action
MCF-714.85Inhibition of proliferation without apoptosis
HeLa32.4Induction of necrosis
HL-6040.3Cytotoxic effects

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that regulate cell division and growth.
  • Induction of Necrosis : Unlike traditional chemotherapeutics that promote apoptosis, this compound appears to trigger necrotic cell death in certain cancer types .
  • DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, leading to fragmentation and subsequent cell death .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

  • A study involving a derivative with structural similarities reported significant anticancer activity against multiple cancer cell lines, including breast and lung cancers, emphasizing the importance of structural modifications in enhancing biological activity .

Research Findings

Research has consistently shown that modifications to the core structure can lead to enhanced biological efficacy:

  • Thiadiazole Derivatives : Compounds containing thiadiazole rings have been reported to possess notable anticancer properties due to their ability to inhibit tumor growth through various pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.